molecular formula C17H18Cl2N2O B2560185 1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1215541-30-2

1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride

Cat. No. B2560185
CAS RN: 1215541-30-2
M. Wt: 337.24
InChI Key: DPYLQVBUTOWGDB-UHFFFAOYSA-N
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Description

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles. They are key components in many functional molecules used in a variety of applications .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . The bonds constructed during the formation of the imidazole and the resultant substitution patterns around the ring are key aspects of these methodologies .


Molecular Structure Analysis

Imidazole is a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms . Benzimidazole is a six-membered bicyclic heteroaromatic compound in which a benzene ring is fused to the 4- and 5-positions of an imidazole ring .


Chemical Reactions Analysis

The synthesis of imidazoles often involves the cyclization of amido-nitriles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution .

Scientific Research Applications

Corrosion Inhibition

  • Benzimidazole Derivatives as Corrosion Inhibitors : Benzimidazole derivatives, including those structurally similar to 1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride, have been researched for their corrosion inhibiting properties on mild steel in acidic environments. Studies using gravimetric, electrochemical, and scanning electron microscopy techniques have demonstrated that these compounds can effectively inhibit corrosion, with some achieving up to 93% efficiency. The compounds are believed to operate as mixed-type inhibitors, simultaneously preventing anodic and cathodic reactions. Theoretical approaches, such as Density Functional Theory (DFT) and molecular dynamics (MD) studies, support these experimental findings (Chaouiki et al., 2020).

Chemical Synthesis and Modification

  • Use in Directed Lithiation and Chemical Modifications : Research involving the synthesis and modification of imidazole derivatives, similar in structure to 1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride, includes the development of processes for directed lithiation. These methods enable the introduction of various substituents, such as carbon, halogen, silicon, or sulfur, at specific positions on the imidazole ring. Such chemical modifications expand the utility of imidazole derivatives in various synthetic applications (Eriksen et al., 1998).

Fluorescent Chemosensors

  • Development of Fluorescent Chemosensors : Imidazole-based chemosensors, including those related to 1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride, have been developed for the reversible detection of cyanide and mercury ions. These chemosensors exhibit selective sensing towards CN- ions, resulting in fluorescence quenching. The detection limits for these imidazole derivatives have been found to be in the micromolar range, with the ability to reversibly detect and differentiate between CN- and Hg2+ ions (Emandi et al., 2018).

Antifungal Properties

  • Antifungal Applications : Research has been conducted on the antifungal properties of compounds structurally similar to 1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride. These studies have shown effectiveness against Candida albicans infections in vivo, with low reinfection rates post-treatment. This demonstrates the potential of such compounds in developing new antifungal therapies (Walker et al., 1978).

Electrochromic Properties

  • Influence on Electrochromic Properties : Studies on imidazole derivatives, including those similar to 1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride, have explored their influence on the electrochromic properties of conducting polymers. Research has indicated that intramolecular hydrogen bonding in these compounds can impact the optical properties of polymers, suggesting their potential application in modifying the properties of electrochromic materials (Akpinar et al., 2012).

Mechanism of Action

Imidazole-containing drugs bind to a variety of therapeutic targets due to their special structural features and electron-rich environment, exhibiting a broad spectrum of bioactivities .

Safety and Hazards

Imidazole may form combustible dust concentrations in air. It is harmful if swallowed and can cause severe skin burns and eye damage. It may also cause respiratory irritation and may damage the unborn child .

Future Directions

Imidazole and benzimidazole rings are being increasingly explored and utilized by the pharmaceutical industry for drug discovery . The research and development of imidazole- and benzimidazole-containing drugs is an active and attractive topic of medicinal chemistry .

properties

IUPAC Name

1-[4-(4-chlorophenoxy)butyl]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O.ClH/c18-14-7-9-15(10-8-14)21-12-4-3-11-20-13-19-16-5-1-2-6-17(16)20;/h1-2,5-10,13H,3-4,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYLQVBUTOWGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCCOC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride

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